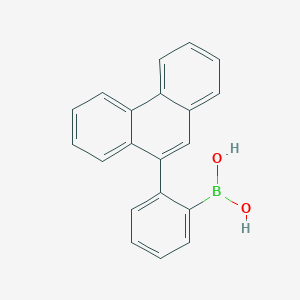
(2-(Phenanthren-9-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Phenanthren-9-yl)phenyl)boronic acid: is an organoboron compound that features a phenanthrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Phenanthren-9-yl)phenyl)boronic acid typically involves the reaction of 9-bromophenanthrene with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:
Reaction with Trimethyl Borate:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
-
Suzuki-Miyaura Coupling:
- This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Common Reagents and Conditions:
Major Products:
-
Oxidation and Reduction:
- While specific oxidation and reduction reactions involving (2-(Phenanthren-9-yl)phenyl)boronic acid are not well-documented, boronic acids in general can undergo oxidation to form boronic esters or reduction to form boranes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs):
Biology and Medicine:
FLAP Protein Inhibitors:
PARP-2 Selective Inhibitors:
Industry:
Analytical Reagents:
Mecanismo De Acción
The primary mechanism of action for (2-(Phenanthren-9-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include:
Palladium Catalyst:
Comparación Con Compuestos Similares
Phenylboronic Acid:
9-Phenanthreneboronic Acid:
4-Formylphenylboronic Acid:
Uniqueness:
Structural Complexity:
Propiedades
Fórmula molecular |
C20H15BO2 |
|---|---|
Peso molecular |
298.1 g/mol |
Nombre IUPAC |
(2-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13,22-23H |
Clave InChI |
LCMHFRQDKFRQOZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



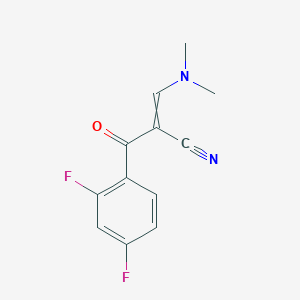

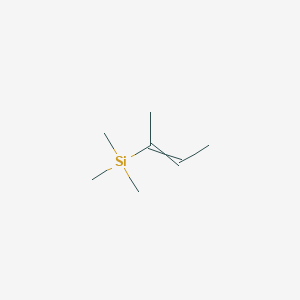
![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)
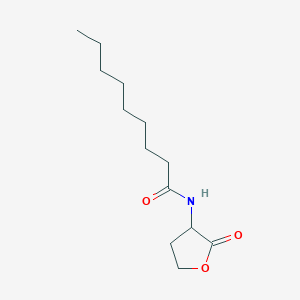

![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
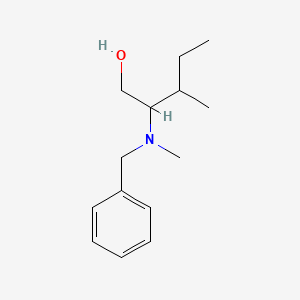
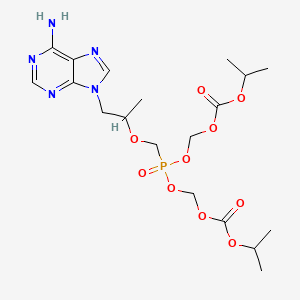
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
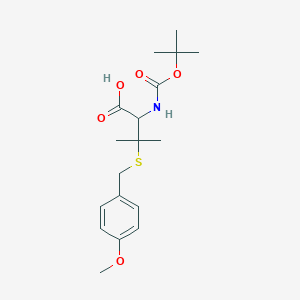
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
